N1-allyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide
CAS No.: 899995-04-1
VCID: VC6724823
Molecular Formula: C14H20N4O4S
Molecular Weight: 340.4
* For research use only. Not for human or veterinary use.
![N1-allyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide - 899995-04-1](/images/structure/VC6724823.png)
Description |
N1-allyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide is a complex organic compound with a specific molecular structure. It belongs to the class of oxalamides, which are derivatives of oxalic acid, and incorporates a thieno[3,4-c]pyrazole ring system. This compound is identified by the CAS number 899995-04-1 and has a molecular weight of 340.40 g/mol . Biological and Chemical ApplicationsWhile specific biological or chemical applications of N1-allyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide are not well-documented, compounds with similar structures have shown potential in various fields. For instance, heterocyclic compounds are often explored for their pharmacological properties, including enzyme inhibition and drug development . The presence of a thieno[3,4-c]pyrazole ring suggests potential biological activity, as similar ring systems have been studied for their roles in neurodegenerative diseases and other therapeutic areas . Research Findings and Future DirectionsGiven the limited information available on this specific compound, future research could focus on its synthesis, characterization, and potential biological applications. The exploration of its chemical properties, such as stability and reactivity, would also be valuable. Additionally, computational studies could provide insights into its potential interactions with biological targets, guiding further experimental investigations. |
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CAS No. | 899995-04-1 |
Product Name | N1-allyl-N2-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide |
Molecular Formula | C14H20N4O4S |
Molecular Weight | 340.4 |
IUPAC Name | N'-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-prop-2-enyloxamide |
Standard InChI | InChI=1S/C14H20N4O4S/c1-5-6-15-12(19)13(20)16-11-9-7-23(21,22)8-10(9)17-18(11)14(2,3)4/h5H,1,6-8H2,2-4H3,(H,15,19)(H,16,20) |
Standard InChIKey | KZVFAIUPPXEANM-UHFFFAOYSA-N |
SMILES | CC(C)(C)N1C(=C2CS(=O)(=O)CC2=N1)NC(=O)C(=O)NCC=C |
Solubility | not available |
PubChem Compound | 18586549 |
Last Modified | Aug 18 2023 |
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